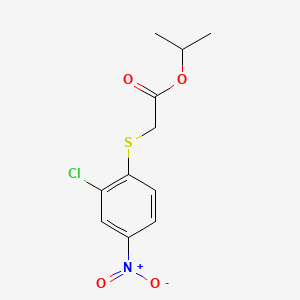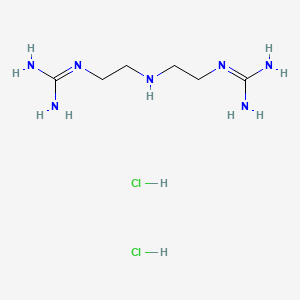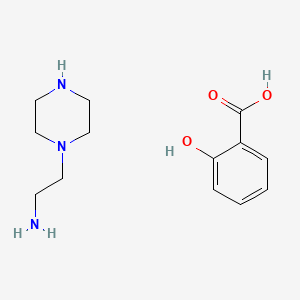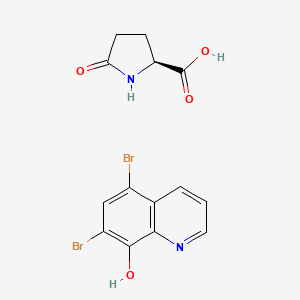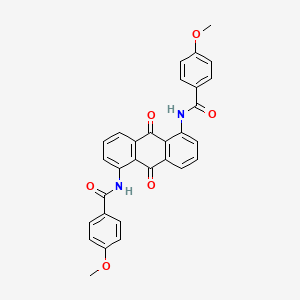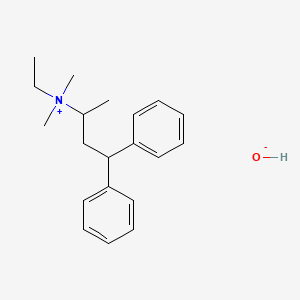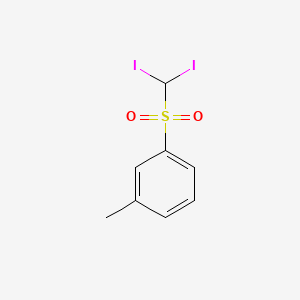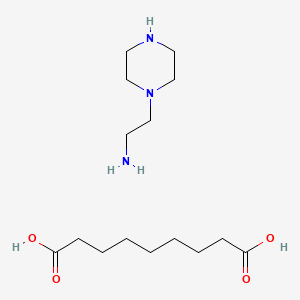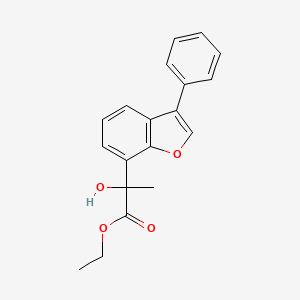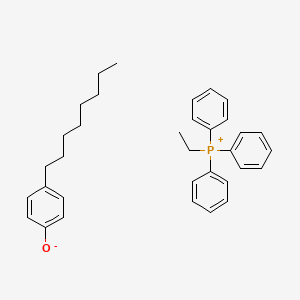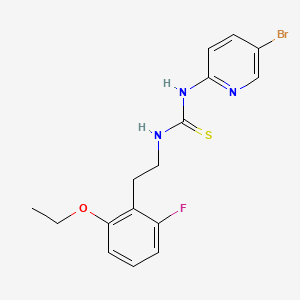
2,4,6-Tribromophenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromophenyl propionate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of three bromine atoms attached to the phenyl ring at positions 2, 4, and 6, and a propionate group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromophenyl propionate typically involves the bromination of phenol followed by esterification. The bromination of phenol can be achieved using elemental bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
The esterification step involves reacting the tribromophenol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The bromination process is optimized to minimize the use of hazardous reagents and to improve yield. Continuous flow reactors may be employed to enhance reaction efficiency and safety. The esterification step is also scaled up, with careful control of reaction parameters to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromophenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols or partially debrominated derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromophenyl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which may exhibit pharmacological activity.
Industry: Utilized in the production of flame retardants, plastic additives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-tribromophenyl propionate involves its interaction with biological molecules through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. The propionate group may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A closely related compound with similar bromination but without the propionate group.
2,4-Dibromophenol: Lacks one bromine atom compared to 2,4,6-tribromophenyl propionate.
2,4,6-Trichlorophenyl propionate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of both the tribrominated phenyl ring and the propionate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
76461-14-8 |
|---|---|
Molekularformel |
C9H7Br3O2 |
Molekulargewicht |
386.86 g/mol |
IUPAC-Name |
(2,4,6-tribromophenyl) propanoate |
InChI |
InChI=1S/C9H7Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
AYPLUWLTDGVVIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



